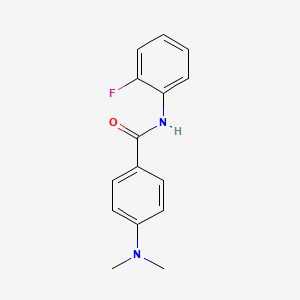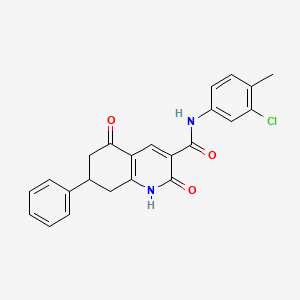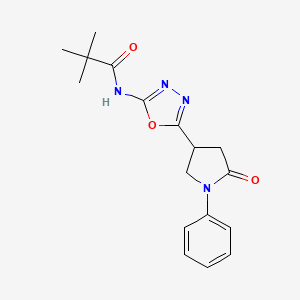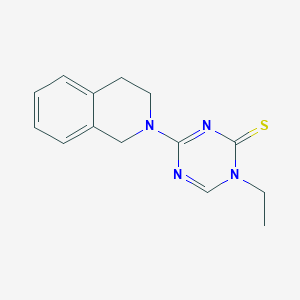
4-(dimethylamino)-N-(2-fluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-N-(2-fluorophenyl)benzamide is an organic compound that features a benzamide core substituted with a dimethylamino group at the para position and a fluorophenyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(2-fluorophenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-(dimethylamino)benzoic acid and 2-fluoroaniline.
Activation of Carboxylic Acid: The carboxylic acid group of 4-(dimethylamino)benzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with 2-fluoroaniline to form the desired benzamide. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, alternative coupling reagents and catalysts that are more cost-effective and environmentally friendly may be employed.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group would yield N-oxide derivatives, while substitution of the fluorine atom could yield a variety of substituted benzamides.
Scientific Research Applications
4-(Dimethylamino)-N-(2-fluorophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Materials Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-(2-fluorophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The dimethylamino group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the fluorophenyl group can improve lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)-N-phenylbenzamide: Lacks the fluorine atom, which may result in different pharmacokinetic properties.
4-(Dimethylamino)-N-(4-fluorophenyl)benzamide: The fluorine atom is positioned differently, potentially altering its biological activity.
4-(Methylamino)-N-(2-fluorophenyl)benzamide: Contains a methylamino group instead of a dimethylamino group, which may affect its reactivity and binding properties.
Uniqueness
4-(Dimethylamino)-N-(2-fluorophenyl)benzamide is unique due to the specific positioning of the dimethylamino and fluorophenyl groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance metabolic stability and binding interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H15FN2O |
|---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
4-(dimethylamino)-N-(2-fluorophenyl)benzamide |
InChI |
InChI=1S/C15H15FN2O/c1-18(2)12-9-7-11(8-10-12)15(19)17-14-6-4-3-5-13(14)16/h3-10H,1-2H3,(H,17,19) |
InChI Key |
JVWVBIMTFDAWSP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-Oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-3-[4-(propan-2-yl)phenyl]guanidine](/img/structure/B11032183.png)
![ethyl {2-[N'-(3,5-dimethoxyphenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate](/img/structure/B11032188.png)
![3-(4-Chlorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11032205.png)
![methyl 2-amino-4-(3-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11032208.png)
![Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate](/img/structure/B11032211.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11032214.png)

![ethyl 4-[3-(2-bromophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B11032222.png)

![6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11032237.png)
![N~4~,1-diphenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11032250.png)

![(1Z)-4,4-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11032266.png)
![3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B11032267.png)
